5-(2-Methoxyethoxy)pyrimidin-2-amine

Description

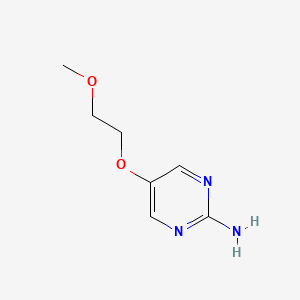

5-(2-Methoxyethoxy)pyrimidin-2-amine is a pyrimidine derivative featuring a 2-methoxyethoxy substituent at position 5 and an amino group at position 2 of the heterocyclic ring. Pyrimidines are six-membered aromatic rings with two nitrogen atoms at positions 1 and 3, making them key scaffolds in medicinal chemistry and agrochemical research.

Properties

IUPAC Name |

5-(2-methoxyethoxy)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-11-2-3-12-6-4-9-7(8)10-5-6/h4-5H,2-3H2,1H3,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODHDHAKJUHVNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CN=C(N=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-(2-Methoxyethoxy)pyrimidin-2-amine typically involves the reaction of 2-chloro-5-(2-methoxyethoxy)pyrimidine with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the substitution of the chlorine atom with an amino group .

In industrial production, the process may involve additional steps to purify the compound, such as recrystallization or chromatography, to ensure the final product meets the required purity standards for pharmaceutical applications .

Chemical Reactions Analysis

5-(2-Methoxyethoxy)pyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reduction reactions can convert it into different amine derivatives using reducing agents like lithium aluminum hydride.

Condensation: It can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common reagents and conditions for these reactions include solvents like ethanol, methanol, and dichloromethane, and catalysts such as acids or bases depending on the specific reaction .

Scientific Research Applications

5-(2-Methoxyethoxy)pyrimidin-2-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.

Medicine: It serves as a building block for the synthesis of drugs that may have therapeutic effects, such as antiviral, anticancer, or anti-inflammatory agents.

Mechanism of Action

The mechanism of action of 5-(2-Methoxyethoxy)pyrimidin-2-amine involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the final drug molecule derived from this compound .

Comparison with Similar Compounds

Substituent-Driven Structural and Property Variations

The following table summarizes key pyrimidin-2-amine derivatives with diverse substituents at position 5, highlighting molecular weights, spectroscopic data, and physical properties:

Key Observations:

- Substituent Polarity: The 2-methoxyethoxy group enhances hydrophilicity compared to non-polar alkynyl (e.g., hex-1-ynyl) or aromatic (e.g., 4-methoxyphenyl) substituents. This may improve aqueous solubility, critical for drug delivery .

- Steric Effects : Bulky groups like 4-methylpiperazinyl or trifluoroethoxy (in Intermediate Ip) reduce crystallinity, as evidenced by lower melting points or amorphous solid formation .

- Spectroscopic Trends : Pyrimidine ring protons resonate at δ ~8.3–8.5 in $^1$H NMR, while substituent-specific signals (e.g., OCH$_3$ at δ ~3.2–3.8) aid structural confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.